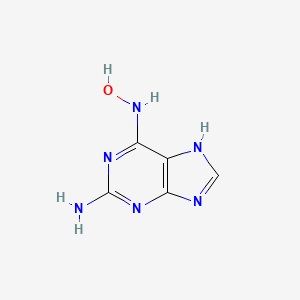

2-Amino-N6-hydroxyadenine

Descripción general

Descripción

2-Amino-N6-hydroxyadenine (AH) is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. AH is a naturally occurring compound found in DNA, RNA, and other nucleic acids. It is a potent mutagen and carcinogen, and its role in genetic damage has been extensively studied. However, recent research has focused on the therapeutic potential of AH in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Aplicaciones Científicas De Investigación

Genetic Activity Studies

2-Amino-N6-hydroxyadenine (AHA) has been extensively studied for its genetic activity. It's found to be a potent mutagen for bacteria and less potent for yeast. The mutagenic activity of AHA is significant, as it is not influenced by mutations in DNA repair pathways. Interestingly, it exhibits unique mutagenicity patterns in different organisms, such as Salmonella typhimurium, E. coli, and Saccharomyces cerevisiae, highlighting its complex interaction with genetic systems (Pavlov et al., 1991).

Mutagenic Properties

Research has also shown that AHA has strong mutagenic effects on Salmonella typhimurium. Its specificity in inducing mutations in bacterial strains has been a topic of discussion, providing insights into its interaction with genetic material (Janion & Myszkowska, 1981). AHA is noted for its ability to induce mutations at low concentrations, making it a valuable tool in genetic research.

Antitumor and Antiviral Activity

In the field of medical research, N6-hydroxyadenine derivatives, closely related to AHA, have shown promising antitumor and antiviral activities. These compounds have been effective against certain types of leukemia and have undergone clinical trials. Their ability to inhibit herpes simplex virus replication has also been studied. However, toxicity remains a challenge in their application (Giner-Sorolla, Burchenal, & López, 1981).

In Vitro and In Vivo Mutagenesis Studies

AHA's mutagenic properties have been explored in various in vitro and in vivo systems, including Drosophila melanogaster. Its strong mutagenicity in cell cultures contrasts with its seemingly weaker mutagenic effects in vivo. These studies help to understand the mutational mechanisms and the nature of genetic alterations induced by AHA (Smith, Lee-Chen, Liljestrand, & Dusenbery, 1991).

Base-pairing and Mutagenesis

AHA's ability to cause mutations in DNA has been attributed to its base-pairing properties. It is suggested to induce transitions and transversions of base pairs, influencing genetic stability and integrity (Janion, 1991).

Mutagenic Activity in Various Cellular Systems

AHA's mutagenic effects have been observed in a wide range of cellular systems, including mouse lymphoma cells and Saccharomyces cerevisiae. These studies provide insights into the concentration-dependent effects of AHA on genetic mutations and chromosomal integrity (Clive, Glover, Krehl, & Poorman-Allen, 1991).

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-N6-hydroxyadenine is the guanine riboswitch . Riboswitches are regions of RNA that bind small molecules, leading to a change in production of the proteins encoded by their mRNA . They are involved in the biosynthesis of essential metabolites .

Mode of Action

This compound exerts its antibacterial activity by targeting the guanine riboswitch . It has both oxime and amine structures, making it more reactive than an amide .

Biochemical Pathways

Given its target, it likely impacts pathways involving the biosynthesis and transport of amino acids and essential metabolites .

Result of Action

This compound is known to be mutagenic . It induces gene/point mutations and multiple-locus mutations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . More research is needed to fully understand how environmental factors influence its action, efficacy, and stability.

Safety and Hazards

2-Amino-N6-hydroxyadenine is probably combustible . It has both oxime and amine structures, making it chemically similar to, but more reactive than, an amide . It is incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Análisis Bioquímico

Biochemical Properties

2-Amino-N6-hydroxyadenine plays a crucial role in biochemical reactions due to its ability to mimic natural purines. It interacts with enzymes such as DNA polymerases and repair enzymes, leading to the incorporation of the analog into DNA. This incorporation can result in base-pair mismatches, causing mutations. The compound also interacts with proteins involved in nucleotide metabolism, further influencing its biochemical activity .

Cellular Effects

The effects of this compound on cells are profound. It can induce mutations by causing base-pair substitutions during DNA replication. This mutagenic activity affects cell signaling pathways, gene expression, and cellular metabolism. In various cell types, including bacteria, yeast, and mammalian cells, this compound has been shown to increase the frequency of point mutations and other genetic alterations .

Molecular Mechanism

At the molecular level, this compound exerts its effects by mimicking adenine and pairing with thymine or cytosine. This leads to GC → AT or AT → GC base-pair transitions. The compound’s ability to induce mutations is attributed to its ambiguous base-pairing properties. Additionally, this compound can inhibit or activate enzymes involved in DNA repair and replication, further contributing to its mutagenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature. Long-term exposure to this compound can lead to persistent genetic alterations and changes in cellular function. Studies have shown that the mutagenic effects of the compound can be observed even after prolonged incubation periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce point mutations without causing significant toxicity. At higher doses, this compound can lead to adverse effects such as cytotoxicity and increased mutation rates. Threshold effects have been observed, where a certain dosage is required to elicit a mutagenic response .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as deoxyribonucleoside triphosphatases and DNA repair enzymes, influencing the levels of nucleotides and their incorporation into DNA. The compound’s presence can alter metabolic flux and affect the balance of nucleotide pools, leading to increased mutagenesis .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by nucleotide transporters and distributed to different cellular compartments. The compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters. These interactions can affect its mutagenic activity and overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus allows it to interact with DNA and exert its mutagenic effects. Additionally, the compound’s presence in other organelles can influence cellular metabolism and function .

Propiedades

IUPAC Name |

N-(2-amino-7H-purin-6-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHACUYECLPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075304 | |

| Record name | 2-Amino-N6-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-n6-hydroxyadenine is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7269-57-0 | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N6-Hydroxy-9H-purine-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7269-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N(6)-hydroxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007269570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2, N6-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N6-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-HYDROXY-9H-PURINE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3OD4L02QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 428 °F (NTP, 1992) | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

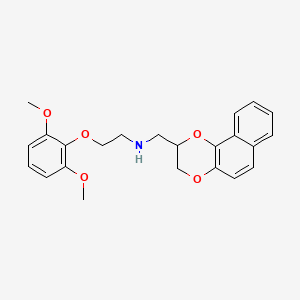

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-N6-hydroxyadenine interact with its target and what are the downstream effects?

A1: this compound (AHA) primarily exerts its effects by being incorporated into DNA during replication. [, , ] This incorporation can cause mispairing with other bases, leading to mutations. [] Studies suggest that AHA preferentially pairs with cytosine, potentially leading to A:T to G:C transitions. [] This mutagenic activity has been observed across various organisms and cell lines. [, , , , , , , , , , , , ]

Q2: What is the mutagenic profile of AHA in L5178Y/tk+/- mouse lymphoma cells?

A2: AHA primarily induces large colony thymidine kinase-deficient (tk -/-) mutants in L5178Y/tk+/- mouse lymphoma cells. [] Southern blot analysis revealed that these mutants often lack detectable alterations in the tk gene, suggesting point mutations as the primary mechanism. [] This contrasts with other mutagens tested in the same study, which predominantly caused large deletions. []

Q3: Does AHA induce the SOS response in bacteria?

A3: While not explicitly addressed in the provided abstracts, one study mentions AHA's ability to induce the SOS response in bacteria, which is a cellular response to DNA damage. [] This finding further supports the idea that AHA primarily exerts its effects through DNA interactions.

Q4: How does the mutagenicity of AHA compare across different genetic loci?

A4: Research indicates that AHA's mutagenicity can vary depending on the specific genetic locus examined. [, ] For instance, while it demonstrates mutagenicity at the tk locus in L5178Y/tk+/- mouse lymphoma cells, it shows weak or no mutagenicity at the hemizygous hprt locus in the same cells. [] This highlights the importance of considering locus specificity when evaluating the mutagenic potential of compounds.

Q5: Are there any structural insights into AHA's mutagenicity?

A5: Studies have proposed base-pairing models to explain the mutagenic behavior of AHA. [] These models suggest that AHA can form stable base pairs with cytosine, leading to misincorporation during DNA replication and ultimately resulting in mutations. []

Q6: How does AHA's mutagenicity relate to its genetic risk assessment?

A6: The mutagenic properties of AHA have been a focal point of collaborative studies aiming to understand its potential genetic risks. [, , ] Research in various organisms and cell lines provides data for evaluating AHA's potential to induce gene mutations, point mutations, and multiple-locus mutations. [, ] This information contributes to a comprehensive risk assessment of the compound.

Q7: What is the significance of AHA's mutagenicity in Drosophila melanogaster?

A7: In vivo analysis of AHA in Drosophila melanogaster has demonstrated its ability to induce both somatic and germline mutations. [] This finding is particularly important for risk assessment, as germline mutations can be passed down to offspring and potentially impact population genetics.

Q8: What is the broader impact of understanding AHA's mutagenicity?

A8: Research on AHA's mutagenicity extends beyond the compound itself. Its study helps elucidate the mechanisms of mutagenesis induced by base analogs, providing insights into broader principles of genetic toxicology. [, ] This knowledge contributes to our understanding of chemical-induced mutations and their potential impact on human health and the environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea](/img/structure/B1216555.png)

![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)

![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)

![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-4,7-dibenzyl-3-butyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216569.png)